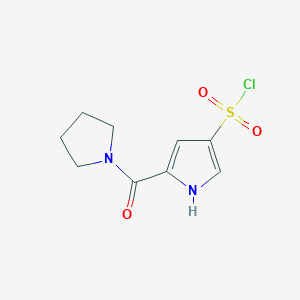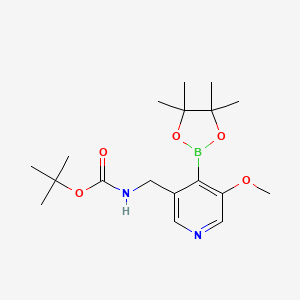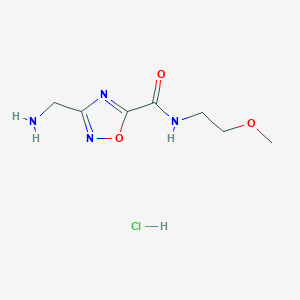
5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride
Übersicht
Beschreibung
1-Pyrrolidinecarbonyl chloride is a chemical compound with the molecular formula C5H8ClNO . It is colorless to yellow and has a molecular weight of 133.58 g/mol .
Synthesis Analysis
1-Pyrrolidinecarbonyl chloride is used in the synthesis of (S)-4- (2- (((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .Molecular Structure Analysis
The molecular structure of 1-Pyrrolidinecarbonyl chloride is represented by the SMILES stringC1CCN(C1)C(=O)Cl . The InChI key for this compound is XACWJIQLDLUFSR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Pyrrolidinecarbonyl chloride is a liquid at room temperature. It has a refractive index of 1.493 (lit.) and a density of 1.209 g/mL at 25 °C (lit.) . It has a boiling point of 104-106 °C/14 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine Derivatives
5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride: is utilized in the synthesis of various pyrrolidine derivatives. These derivatives are significant due to their presence in numerous bioactive molecules and pharmaceuticals. The compound serves as a key intermediate in the preparation of these derivatives, which can exhibit a wide range of biological activities .
Peptide Coupling Reagent
This compound is also employed as a peptide coupling reagent. In peptide synthesis, it can be used to activate carboxylic acids, forming a reactive ester that can then react with an amine to form a peptide bond. This application is crucial in the development of new peptides for therapeutic use .
Medicinal Chemistry
In medicinal chemistry, 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is a valuable building block. It is used to construct compound libraries that are screened for biological activity. Its unique structure allows for the introduction of sulfonyl and pyrrolidine functionalities into new compounds, which can lead to the discovery of novel drugs .
Material Science
The compound finds applications in material science, particularly in the synthesis of polymers. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of polymers with potential applications in coatings, adhesives, and other materials .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to synthesize agrochemicals. The pyrrolidine moiety is a common feature in many pesticides and herbicides, and the compound’s reactivity allows for the creation of new products aimed at improving crop protection .
Analytical Chemistry
Lastly, 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride can be used as a derivatization agent in analytical chemistry. It can react with various functional groups, which can be useful in the qualitative and quantitative analysis of complex mixtures by improving the detection and measurement of specific compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPFEQZTSUAQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |
CAS RN |
950094-39-0 | |
| Record name | 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)



![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)


![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)